molecular formula C15H29NO2 B1264352 8a-Butyl-3,3,6,6-tetramethyltetrahydro-1,8-dioxa-4a-azanaphthalene

8a-Butyl-3,3,6,6-tetramethyltetrahydro-1,8-dioxa-4a-azanaphthalene

Cat. No. B1264352
M. Wt: 255.4 g/mol
InChI Key: NAIHRQMSYNTWEI-UHFFFAOYSA-N
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Description

8a-butyl-3,3,6,6-tetramethyltetrahydro-1,8-dioxa-4a-azanaphthalene is an oxazinooxazine.

Scientific Research Applications

Electrochemical and Optical Properties

The compound 8a-Butyl-3,3,6,6-tetramethyltetrahydro-1,8-dioxa-4a-azanaphthalene, while not directly mentioned, seems to be related to the research on phthalocyanines and naphthalimides, which are compounds known for their electrochemical and optical properties. For instance, the preparation of α-octaalkylphthalocyanines demonstrates the interest in compounds with fused units that exhibit significant electrochemical and optical behaviors, useful in applications ranging from sensing to photovoltaics (Kimura et al., 2011).

Catalytic Activity in Organic Reactions

Phthalocyanine complexes, such as those synthesized from phthalonitrile derivatives, have been shown to possess catalytic activity, especially in oxidation reactions. These complexes can selectively oxidize cyclohexene to various products, demonstrating the potential of related compounds in catalysis and organic synthesis (Saka et al., 2013).

Charge Transport and Luminescent Materials

N-butyl-1,8-naphthalimide derivatives are explored for their charge transport and luminescent properties, making them promising candidates for organic light-emitting diodes (OLEDs). These materials are designed to enhance the performance of OLEDs through improved charge transport and luminescence, highlighting the relevance of chemical modifications in developing advanced electronic materials (Sun & Jin, 2014).

Synthesis and Structural Analysis

The synthesis and characterization of complex compounds, such as those involving Ge=Si doubly bonded structures, offer insights into the structural possibilities and reactivities of organosilicon and organogermanium compounds. These studies contribute to the fundamental understanding of bond formation, reaction mechanisms, and the potential for new material development (Iwamoto et al., 2010).

properties

Product Name

8a-Butyl-3,3,6,6-tetramethyltetrahydro-1,8-dioxa-4a-azanaphthalene

Molecular Formula

C15H29NO2

Molecular Weight

255.4 g/mol

IUPAC Name

9a-butyl-3,3,7,7-tetramethyl-2,4,6,8-tetrahydro-[1,3]oxazino[2,3-b][1,3]oxazine

InChI

InChI=1S/C15H29NO2/c1-6-7-8-15-16(9-13(2,3)11-17-15)10-14(4,5)12-18-15/h6-12H2,1-5H3

InChI Key

NAIHRQMSYNTWEI-UHFFFAOYSA-N

Canonical SMILES

CCCCC12N(CC(CO1)(C)C)CC(CO2)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(3-Hydroxy-2,2-dimethyl-propylamino)-2,2-dimethyl-propan-1-ol (128.0 g, 0.68 mol), triethyl orthoacetate (162.0 g, 1.00 mol) and toluene sulfonic acid (2.0 g) were charged into a oven dried round bottom flask equipped with a stirring bar, distillation head and under nitrogen. The resulting solution was heated until the theoretical amount of methanol was collected. The reaction was cooled to room temperature and triethylamine added to neutralize the acid. Fractional vacuum distillations (twice) afforded the product as a water clear liquid, boiling point 101-103° C. at 0.44 torr. Yield: 156 g (90.5%).
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8a-Butyl-3,3,6,6-tetramethyltetrahydro-1,8-dioxa-4a-azanaphthalene
Reactant of Route 2
8a-Butyl-3,3,6,6-tetramethyltetrahydro-1,8-dioxa-4a-azanaphthalene
Reactant of Route 3
8a-Butyl-3,3,6,6-tetramethyltetrahydro-1,8-dioxa-4a-azanaphthalene
Reactant of Route 4
8a-Butyl-3,3,6,6-tetramethyltetrahydro-1,8-dioxa-4a-azanaphthalene
Reactant of Route 5
8a-Butyl-3,3,6,6-tetramethyltetrahydro-1,8-dioxa-4a-azanaphthalene
Reactant of Route 6
8a-Butyl-3,3,6,6-tetramethyltetrahydro-1,8-dioxa-4a-azanaphthalene

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